molecular formula C20H13F3O2 B14179009 10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-78-2

10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one

Cat. No.: B14179009
CAS No.: 923026-78-2
M. Wt: 342.3 g/mol
InChI Key: QPRHTCPGZWTLQU-UHFFFAOYSA-N
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Description

10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a naphthopyran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one stands out due to its unique combination of a naphthopyran core and a trifluoromethyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

923026-78-2

Molecular Formula

C20H13F3O2

Molecular Weight

342.3 g/mol

IUPAC Name

10-phenyl-8-(trifluoromethyl)-1H-benzo[g]isochromen-4-one

InChI

InChI=1S/C20H13F3O2/c21-20(22,23)14-7-6-13-8-16-17(10-25-11-18(16)24)19(15(13)9-14)12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

QPRHTCPGZWTLQU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C3C=CC(=CC3=C2C4=CC=CC=C4)C(F)(F)F)C(=O)CO1

Origin of Product

United States

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